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Compound of Interest

Compound Name:
2-(2,4-Dichlorophenyl)thiazole-4-

carboxylic acid

Cat. No.: B1386045 Get Quote

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen

atoms. It is a prominent scaffold in medicinal chemistry, found in a wide array of FDA-approved

drugs and biologically active compounds, including the vitamin thiamine.[1] Its unique

electronic properties and ability to form multiple non-covalent interactions allow it to bind to a

diverse range of biological targets. The 2-aryl-thiazole-4-carboxylic acid core, in particular, has

given rise to compounds with activities spanning anticancer, anti-inflammatory, and metabolic

regulation.[2][3][4]

This guide synthesizes current knowledge to provide a comprehensive overview of the

potential molecular targets and mechanisms through which a novel derivative, such as 2-(2,4-
Dichlorophenyl)thiazole-4-carboxylic acid, might exert its biological effects. We will delve

into the causality behind experimental choices for elucidating these mechanisms, providing

actionable protocols and frameworks for researchers in the field.

Part 1: Potential Molecular Mechanisms and Key
Biological Targets
Based on extensive studies of analogous compounds, the biological activity of the 2-(2,4-
Dichlorophenyl)thiazole-4-carboxylic acid scaffold can be hypothesized to fall into several

major categories, primarily centered on enzyme inhibition.
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Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark

of many diseases, particularly cancer. The thiazole scaffold has proven to be a highly effective

core for developing potent kinase inhibitors.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a

crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a known

driver in numerous human cancers. Several studies have demonstrated that thiazole

carboxamide derivatives are potent inhibitors of c-Met.[5][6][7]

Mechanism of Action: These inhibitors typically function as ATP-competitive agents. They

occupy the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of

the receptor and subsequent activation of downstream signaling pathways like PI3K/Akt and

RAS/MAPK. This blockade leads to cell cycle arrest and the induction of apoptosis in c-Met-

dependent cancer cells.[6] One promising compound, 51am, was found to potently inhibit c-Met

phosphorylation in both biochemical and cellular assays.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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